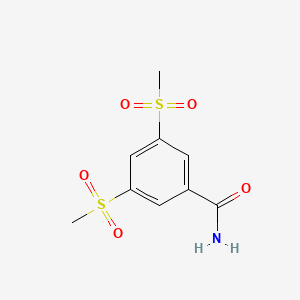

3,5-Bis(methylsulfonyl)benzamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methylsulfonyl)benzamide typically involves the sulfonation of 3,5-dimethylbenzoic acid followed by amidation. The reaction conditions often include the use of strong sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and the amidation step may involve reagents like ammonia or amines under controlled temperatures and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions within optimal ranges .

Analyse Des Réactions Chimiques

Hydrolysis of the Amide Group

The primary amide group undergoes hydrolysis under acidic or basic conditions to yield 3,5-bis(methylsulfonyl)benzoic acid. While direct evidence for this reaction is limited in the provided sources, analogous benzamide hydrolysis mechanisms are well-documented .

Example Reaction: Key Factors:

- Acidic conditions (e.g., HCl, H₂SO₄) or basic conditions (e.g., NaOH).

- Elevated temperatures typically accelerate hydrolysis .

Reduction to Benzylamine Derivatives

The amide group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is supported by the existence of 3,5-bis(methylsulfonyl)benzylamine hydrochloride as a commercial product .

Example Reaction: Applications:

- The resulting amine serves as a precursor for further functionalization (e.g., alkylation, acylation) .

Chan–Lam Coupling Reactions

The amide nitrogen can participate in Chan–Lam coupling to form C–N bonds with boronic acids under copper catalysis . This reaction is inferred from structural analogs and reagent compatibility.

General Reaction Scheme: Conditions:

Transamidation Reactions

Transamidation with primary or secondary amines can replace the amide’s NH₂ group. Al₂O₃-catalyzed transamidation of secondary amides (as reported in ) provides a plausible pathway for this compound.

Example Reaction: Key Data from Analogous Systems :

| Amine Type | Yield (%) | Catalyst Reusability |

|---|---|---|

| Aliphatic amines | 65–85 | 5 cycles (no loss) |

| Aromatic amines | 50–70 | 4 cycles (minor loss) |

Functionalization via Sulfonyl Groups

Potential Reaction: Limitations:

Complexation with Metal Catalysts

The sulfonyl and amide groups may act as ligands in metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) are feasible if halogen substituents are introduced .

Mechanistic Insights and Challenges

- Electron-Withdrawing Effects : The methylsulfonyl groups significantly reduce electron density on the aromatic ring, limiting electrophilic substitution .

- Amide Reactivity : The primary amide group is more reactive toward hydrolysis and reduction compared to secondary/tertiary analogs .

- Catalyst Compatibility : Al₂O₃ and Cu-based catalysts show promise for transamidation and coupling reactions, respectively .

Applications De Recherche Scientifique

Antimicrobial Activity

One of the primary applications of 3,5-bis(methylsulfonyl)benzamide is its potential as an antimicrobial agent. Recent studies have highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Case Study: Antimicrobial Efficacy

- A study demonstrated that derivatives of sulfonamides, including this compound, exhibited significant activity against MRSA with minimal inhibitory concentrations (MICs) ranging from 3.91 μM to 9.5 μg/ml .

- The compound's structure allows it to inhibit biofilm formation and demonstrate bactericidal properties without causing hemolysis or strong cytotoxicity in human liver cells .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that sulfonamide derivatives can induce apoptosis in cancer cell lines.

- Case Study: Cytotoxic Activity

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes, particularly those involved in nucleotide metabolism.

- Case Study: h-NTPDase Inhibition

- Research found that certain sulfonamide derivatives, including those related to this compound, acted as selective inhibitors of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), with IC50 values as low as 0.72 μM .

- This inhibition could have therapeutic implications for conditions where nucleotide metabolism is disrupted.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity.

- Research Insights

Data Summary Table

Mécanisme D'action

The mechanism of action of 3,5-Bis(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethylbenzoic acid: A precursor in the synthesis of 3,5-Bis(methylsulfonyl)benzamide.

3,5-Bis(trifluoromethyl)benzamide: Similar structure but with trifluoromethyl groups instead of sulfonyl groups.

3,5-Dichlorobenzamide: Contains chlorine atoms instead of sulfonyl groups.

Uniqueness

This compound is unique due to its dual sulfonyl groups, which provide distinct chemical reactivity and interaction capabilities compared to other similar compounds. This makes it particularly useful in biochemical research and industrial applications .

Activité Biologique

3,5-Bis(methylsulfonyl)benzamide is an organic compound characterized by the presence of two methylsulfonyl groups attached to a benzamide structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C9H11NO5S2

- Molecular Weight : 277.32 g/mol

- CAS Number : 849924-85-2

The compound features a benzene ring substituted with two methylsulfonyl groups at the 3 and 5 positions, along with an amide functional group. This unique structure contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. The sulfonyl groups are believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been evaluated for its effects on glioblastoma cells, where it demonstrated significant cytotoxicity in vitro . The mechanism appears to involve disruption of cellular signaling pathways critical for tumor growth.

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. Its ability to form strong interactions with target proteins may result in effective inhibition .

The biological activity of this compound is largely attributed to its structural properties:

- Protein Interaction : The sulfonyl groups can engage in hydrogen bonding and electrostatic interactions with amino acid residues in proteins, potentially altering their function .

- Cell Membrane Disruption : The amphiphilic nature of the compound may facilitate its incorporation into lipid bilayers, leading to membrane destabilization and subsequent cell lysis in microbial targets .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table indicates that the compound exhibits varying degrees of effectiveness against different bacterial strains.

Anticancer Activity

In vitro studies on glioblastoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability (Figure 1).

Cell Viability Assay

Figure 1: Effect of this compound on glioblastoma cell viability.

The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, suggesting substantial anticancer potential.

Propriétés

IUPAC Name |

3,5-bis(methylsulfonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQYQMFUYRDGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375546 | |

| Record name | 3,5-bis(methylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849924-85-2 | |

| Record name | 3,5-Bis(methylsulfonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-bis(methylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.